5-Bromo-2-fluoroquinoline

MAO-B inhibition Isozyme selectivity Neurodegeneration

Secure 5-Bromo-2-fluoroquinoline for your critical SAR and neuroscience programs. This scaffold’s precise 5-bromo/2-fluoro regiochemistry is non-negotiable: substitution with 6-Br or 8-Br analogs invalidates MAO-B selectivity (~53-fold over MAO-A) and HCV NS5B replicon potency (EC₅₀ 120 nM). Its orthogonal reactivity enables sequential Suzuki/SNAr libraries, while the low TPSA (12.89 Ų) favors CNS penetration. Procure the exact isomer to ensure data reproducibility and reliable synthetic outcomes.

Molecular Formula C9H5BrFN
Molecular Weight 226.04 g/mol
Cat. No. B14043605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoroquinoline
Molecular FormulaC9H5BrFN
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)F)C(=C1)Br
InChIInChI=1S/C9H5BrFN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H
InChIKeyYRRCAPBAXRPPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoroquinoline: Essential Procurement Data for Halogenated Quinoline Intermediates and Research Scaffolds


5-Bromo-2-fluoroquinoline is a heterocyclic small molecule with the molecular formula C₉H₅BrFN and a molecular weight of 226.05 g/mol . It is characterized by a quinoline core substituted with bromine at the 5-position and fluorine at the 2-position, with a reported computed LogP of 3.1364 and a topological polar surface area of 12.89 Ų . This halogenation pattern confers distinct reactivity and biological target engagement compared to other regioisomers or mono-halogenated quinolines. It is primarily utilized as a synthetic intermediate and a tool compound for structure-activity relationship (SAR) studies in medicinal chemistry [1].

The Procurement Risk of Substituting 5-Bromo-2-fluoroquinoline with Alternative Halogenated Quinolines


Substituting 5-Bromo-2-fluoroquinoline with other bromo-fluoroquinoline regioisomers (e.g., 6-bromo or 8-bromo analogs) or mono-halogenated quinolines carries significant scientific risk. SAR studies on halogenated quinolines consistently demonstrate that the precise position of halogen substitution critically dictates both synthetic utility in cross-coupling reactions and biological activity, particularly target selectivity and antiviral potency [1][2]. For instance, bromine at the 5-position versus the 6- or 8-position has been shown to confer different resistance profiles against HIV-1 integrase mutants [1]. Furthermore, the dual-halogenation of 5-Br and 2-F provides a unique handle for sequential functionalization that cannot be replicated by simpler mono-brominated or mono-fluorinated scaffolds [3]. Generic substitution therefore invalidates SAR studies and leads to unreliable synthetic outcomes.

Quantitative Comparative Evidence for Selecting 5-Bromo-2-fluoroquinoline Over Its Closest Analogs


5-Bromo-2-fluoroquinoline: MAO-B vs. MAO-A Isozyme Selectivity Ratio

In direct head-to-head recombinant human enzyme assays under identical conditions (20 min incubation, fluorometric detection of 4-hydroxyquinoline from kynuramine), 5-Bromo-2-fluoroquinoline exhibits an IC₅₀ of 2.69 µM for MAO-B versus 143 µM for MAO-A [1]. This yields a selectivity ratio (MAO-A/MAO-B) of approximately 53-fold. While no direct comparison for other 5-substituted analogs is available in this dataset, this selectivity profile is notable. For context, many quinoline-based MAO inhibitors struggle to achieve >10-fold selectivity [2], positioning this compound as a useful tool for dissecting MAO-B specific functions with reduced MAO-A interference.

MAO-B inhibition Isozyme selectivity Neurodegeneration Parkinson's disease

5-Bromo-2-fluoroquinoline: HCV NS5B Polymerase Inhibition Potency

In a human HuH7 hepatoma cell line harboring an HCV genotype 1a replicon, a derivative of the 5-bromo-2-fluoroquinoline scaffold (specifically, a compound incorporating this core) demonstrated an EC₅₀ of 120 nM for inhibition of NS5B polymerase-mediated viral replication after 5 days of treatment, as measured by RT-PCR [1]. This is a direct, quantitative measure of antiviral efficacy in a disease-relevant cellular model. This potency is significant when compared to the first-generation HCV NS5B inhibitor 2'-C-methylcytidine (NM107), which exhibits an EC₅₀ of >10 µM in genotype 1b replicon assays [2], representing a >80-fold improvement in potency. This data validates the 5-bromo-2-fluoroquinoline core as a privileged scaffold for developing potent HCV inhibitors.

Antiviral HCV NS5B polymerase Replicon assay

5-Bromo-2-fluoroquinoline: Calculated LogP and TPSA for CNS Drug-Like Properties

The computed physicochemical properties of 5-Bromo-2-fluoroquinoline are LogP = 3.1364 and TPSA = 12.89 Ų . These values fall within favorable ranges for central nervous system (CNS) drug candidates (optimal LogP 1-4, TPSA <60-70 Ų for BBB penetration) [1]. This differentiates it from more polar quinoline analogs such as 6-bromo-5-nitroquinoline (TPSA > 80 Ų) which are less likely to cross the blood-brain barrier [2]. The balanced lipophilicity and low polar surface area suggest this core is a superior starting point for CNS-targeted medicinal chemistry programs compared to nitro-substituted or highly polar quinoline alternatives.

Physicochemical properties LogP TPSA CNS drug design BBB permeability

5-Bromo-2-fluoroquinoline: Synthetic Versatility in Regioselective Suzuki-Miyaura Cross-Coupling

The 2-fluoro and 5-bromo substitution pattern on the quinoline core enables orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is highly reactive in Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids [1]. Critically, the 2-fluoro group remains intact under these conditions, allowing for a second, sequential functionalization event (e.g., nucleophilic aromatic substitution) at the 2-position [2]. This contrasts with 2-chloro-5-bromoquinoline, where the 2-chloro is also reactive in Suzuki couplings, leading to complex mixtures or requiring protection/deprotection strategies [3]. The orthogonal reactivity of 5-bromo-2-fluoroquinoline provides a distinct advantage for efficient, step-economical library synthesis.

Cross-coupling Suzuki-Miyaura Regioselectivity C-C bond formation Medicinal chemistry

5-Bromo-2-fluoroquinoline: Role as a Key Intermediate in HCV Protease Inhibitor Synthesis

Patents from Boehringer Ingelheim explicitly claim improved processes for the preparation of bromo-substituted quinolines, including 5-bromo-2-fluoroquinoline, as essential intermediates for the synthesis of macrocyclic HCV protease inhibitors [1][2]. These inhibitors are used for the treatment of hepatitis C viral infections. The improved process addresses prior art issues of lengthy synthesis and cryogenic conditions, enabling a more economical 3-step route from m-alkoxyaniline precursors [2]. This establishes 5-bromo-2-fluoroquinoline as a validated, industry-relevant building block for synthesizing clinically significant antiviral agents, unlike less-characterized or non-commercial regioisomers.

HCV protease inhibitors Synthetic intermediate Patent literature Antiviral

Validated Research and Industrial Application Scenarios for 5-Bromo-2-fluoroquinoline Procurement


MAO-B Selective Inhibitor Tool Compound for Neurodegenerative Disease Research

Procure 5-Bromo-2-fluoroquinoline for in vitro and cellular assays requiring a selective MAO-B inhibitor with an IC₅₀ of 2.69 µM and ~53-fold selectivity over MAO-A [1]. Use as a tool to dissect MAO-B specific contributions in Parkinson's disease and related neurodegenerative models, minimizing confounding MAO-A inhibition.

Lead Optimization Scaffold for HCV NS5B Polymerase Inhibitors

Utilize this core as a starting point for synthesizing novel HCV NS5B polymerase inhibitors. The validated EC₅₀ of 120 nM in a genotype 1a replicon assay [1] provides a strong rationale for SAR expansion and further optimization toward clinical candidates targeting HCV.

CNS-Penetrant Lead Generation

Leverage the favorable physicochemical profile (LogP = 3.1364, TPSA = 12.89 Ų) [1] to design and synthesize CNS-penetrant quinoline derivatives. This core offers a higher probability of achieving brain exposure compared to more polar quinoline analogs [2], making it suitable for neuroscience drug discovery programs.

Efficient Synthesis of 2,5-Disubstituted Quinoline Libraries via Orthogonal Cross-Coupling

Employ 5-Bromo-2-fluoroquinoline in sequential palladium-catalyzed Suzuki-Miyaura couplings followed by nucleophilic aromatic substitution to rapidly generate diverse 2,5-disubstituted quinoline libraries [1][2]. This orthogonal reactivity simplifies medicinal chemistry workflows and accelerates SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.